

# Spectroscopic analysis of Hydroxyzine Hydrochloride structure

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## Compound of Interest

Compound Name: *Hydroxyzine Hydrochloride*

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## An In-depth Technical Guide to the Spectroscopic Analysis of **Hydroxyzine Hydrochloride** Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of **Hydroxyzine Hydrochloride**.

Spectroscopic methods are indispensable in pharmaceutical quality control and research, offering precise insights into molecular structure, purity, and composition.<sup>[1][2][3]</sup> This document details the experimental protocols and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to **Hydroxyzine Hydrochloride**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable quantitative analysis tool that measures the absorption of ultraviolet or visible light by a molecule.<sup>[2]</sup> For **Hydroxyzine Hydrochloride**, it is routinely used to determine concentration in formulations and for identification purposes.<sup>[4][5]</sup> The presence of chromophores, specifically the two aromatic rings in the hydroxyzine structure, allows for strong UV absorbance.

## Experimental Protocol

A standard procedure for the UV-Vis analysis of **Hydroxyzine Hydrochloride** involves the following steps:

- Solvent Selection: Methanol or water are common solvents for the analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Standard Solution Preparation: Accurately weigh and dissolve a reference standard of **Hydroxyzine Hydrochloride** in the chosen solvent to create a stock solution. A common concentration for analysis is a 1 in 100,000 solution (e.g., 10 µg/mL).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Sample Solution Preparation: Prepare the sample solution from the drug substance or formulation to achieve a similar concentration as the standard solution.
- Instrumentation: Utilize a calibrated double-beam UV-Vis spectrophotometer.
- Spectral Acquisition: Scan the sample and standard solutions over a wavelength range of 200-400 nm, using the solvent as a blank.[\[8\]](#)
- Analysis: Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and compare the absorbance values. The United States Pharmacopeia (USP) notes detection at 232 nm for HPLC methods.[\[4\]](#)[\[9\]](#)

## Data Presentation

The UV absorption characteristics of **Hydroxyzine Hydrochloride** can vary slightly based on the solvent and conditions.

Parameter	Value	Solvent/Condition	Reference
$\lambda_{\text{max}}$	~230 nm	Water	<a href="#">[5]</a>
$\lambda_{\text{max}}$ (for HPLC)	232 nm	Not Specified	<a href="#">[4]</a> <a href="#">[9]</a>
$\lambda_{\text{max}}$	234.2 nm	Methanol	<a href="#">[8]</a>
$\lambda_{\text{max}}$ (Complex)	380 nm	Dichloromethane (with Iodine)	<a href="#">[4]</a> <a href="#">[9]</a>
$\lambda_{\text{max}}$ (Complex)	400 nm	Chloroform (with Picric Acid)	<a href="#">[4]</a> <a href="#">[9]</a>

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[1] For **Hydroxyzine Hydrochloride**, FTIR spectroscopy provides a unique molecular fingerprint that is used for identification and confirmation of its structure.[10]

## Experimental Protocol

The IR spectrum of **Hydroxyzine Hydrochloride** can be obtained using the following methods:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[11][12]
- Sample Preparation:
  - Potassium Bromide (KBr) Disk Method: The sample is dried, finely ground with spectroscopic grade KBr, and compressed under high pressure to form a transparent disk. [6]
  - Attenuated Total Reflectance (ATR) Method: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) for analysis.[11][12] This method requires minimal sample preparation.
- Spectral Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400  $\text{cm}^{-1}$ ). A background spectrum is collected first and automatically subtracted from the sample spectrum.

## Data Presentation

The IR spectrum of **Hydroxyzine Hydrochloride** exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3600-3200	O-H Stretch	Hydroxyl (-OH) group
3100-3000	C-H Stretch	Aromatic C-H
3000-2850	C-H Stretch	Aliphatic C-H (piperazine, ethyl groups)
~1600, ~1490	C=C Stretch	Aromatic rings
1250-1000	C-O Stretch	Ether (C-O-C) and Alcohol (C-O)
~1100	C-N Stretch	Aliphatic amine (piperazine)
~830	C-H Bend (out-of-plane)	para-substituted benzene ring
~750-700	C-Cl Stretch	Aryl chloride

Note: Specific peak positions can be found by referencing the NIST IR spectrum for hydroxyzine base and other published spectra.[\[13\]](#)[\[14\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual nuclei (typically <sup>1</sup>H and <sup>13</sup>C).

## Experimental Protocol

Acquiring NMR spectra for **Hydroxyzine Hydrochloride** involves these steps:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.[\[15\]](#)
- Sample Preparation: Dissolve 10-30 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[\[15\]](#)[\[16\]](#)
- Internal Standard: Add a small amount of an internal reference standard, such as TSP for D<sub>2</sub>O or TMS for DMSO-d<sub>6</sub>, to calibrate the chemical shift scale to 0 ppm.[\[15\]](#)

- Spectral Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences. Parameters like acquisition time, delay time, and number of scans are optimized to ensure good signal-to-noise ratio.[\[15\]](#)

## Data Presentation

The following tables summarize the expected chemical shifts for the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei in the Hydroxyzine structure.

Table 3.2.1:  $^1\text{H}$  NMR Data for Hydroxyzine

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	10H	Aromatic Protons (phenyl & chlorophenyl rings)
~4.2	Singlet	1H	Methine Proton (-CH-)
~3.4-3.7	Multiplet	8H	Ethoxyethyl Protons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)
~2.4-2.7	Multiplet	8H	Piperazine Ring Protons

Note: Data is an approximation based on published spectra in D<sub>2</sub>O and DMSO-d<sub>6</sub>.[\[15\]](#)[\[16\]](#)  
Peak positions and multiplicities can shift based on solvent and pH.

Table 3.2.2:  $^{13}\text{C}$  NMR Data for Hydroxyzine

Chemical Shift ( $\delta$ , ppm)	Assignment
~142, ~140	Aromatic Quaternary Carbons (C-Cl, C-CH)
~131	Aromatic Carbon (para to Cl)
~128-129	Aromatic CH Carbons
~76	Methine Carbon (-CH-)
~70, ~67	Ethoxyethyl Carbons (-O-CH <sub>2</sub> )
~60	Ethoxyethyl Carbon (-CH <sub>2</sub> -OH)
~53	Piperazine Carbons (adjacent to N-CH)
~50	Piperazine Carbons (adjacent to N-CH <sub>2</sub> )

Note: Data is inferred from the known structure and typical chemical shift ranges for similar functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

## Experimental Protocol

Mass spectra are typically acquired using a system coupled with a chromatographic inlet.

- Instrumentation: A mass spectrometer coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) is used.[\[11\]](#)[\[17\]](#) Tandem mass spectrometry (MS/MS) is often employed for enhanced structural analysis.[\[17\]](#)
- Ionization:
  - Electron Ionization (EI): A hard ionization technique typically used with GC-MS that causes extensive fragmentation.[\[11\]](#)

- Electrospray Ionization (ESI): A soft ionization technique used with LC-MS that typically produces the protonated molecular ion  $[M+H]^+$ .
- Sample Introduction: The sample is introduced via the chromatograph, which separates it from other components before it enters the mass spectrometer.
- Mass Analysis: The mass analyzer separates the ions based on their  $m/z$  ratio. For GC-MS, a typical scan range is 34-550 amu.[\[11\]](#)
- Fragmentation (MS/MS): In tandem MS, the protonated molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.[\[17\]](#)

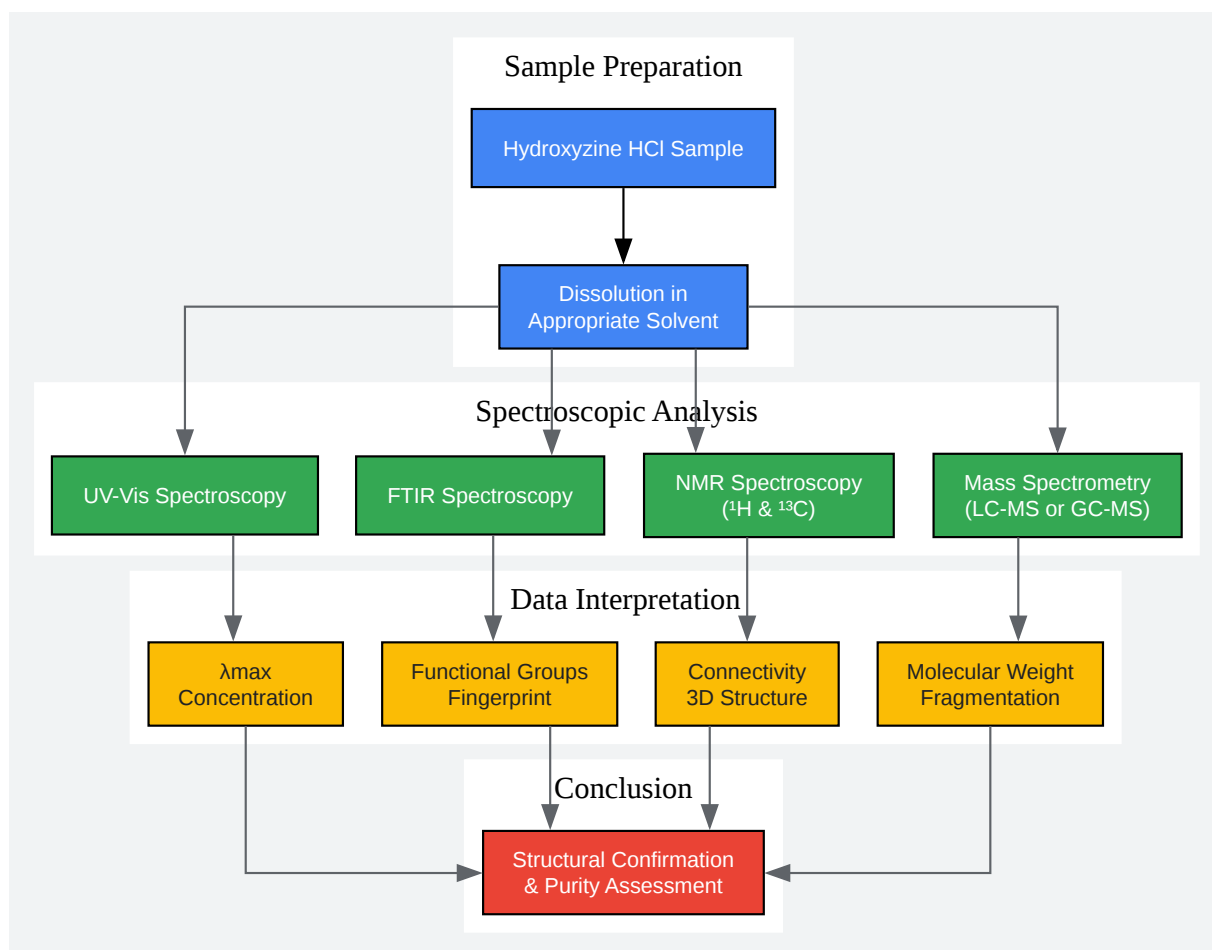
## Data Presentation

The mass spectrum of hydroxyzine provides key structural data.

m/z Ratio	Ion Type	Interpretation	Reference
374	$[M]^+$	Molecular Ion (Hydroxyzine Base)	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[18]</a>
375	$[M+H]^+$	Protonated Molecular Ion	<a href="#">[19]</a>
201	Fragment Ion	Base Peak; $[(C_6H_5)(C_6H_4Cl)CH-N-CH_2-CH_2]^+$ fragment	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[18]</a>
165/167	Fragment Ion	$[(C_6H_5)(C_6H_4Cl)CH]^+$ fragment (chlorine isotope pattern)	<a href="#">[17]</a> <a href="#">[18]</a>
299	Fragment Ion	Loss of the terminal hydroxyethoxy group	<a href="#">[18]</a>

## Visualization of Analytical Workflows

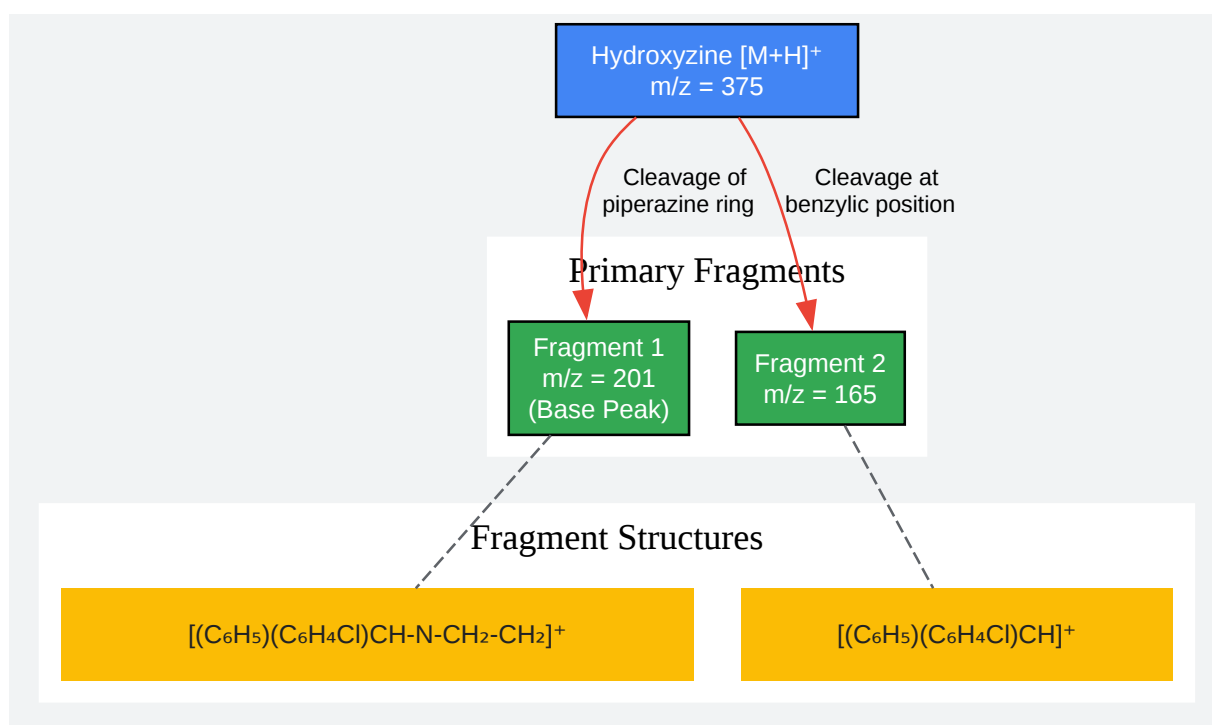
Diagrams help visualize the logical flow of experiments and the relationships between molecular fragments.



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Caption: General workflow for the spectroscopic analysis of Hydroxyzine HCl.





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Caption: Simplified mass fragmentation pathway of Hydroxyzine.[17][18]

## Conclusion

The comprehensive structural analysis of **Hydroxyzine Hydrochloride** is achieved through the synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of chromophoric structures and is used for quantification. FTIR spectroscopy verifies the existence of key functional groups, providing a molecular fingerprint for identification. High-resolution NMR spectroscopy delivers unambiguous evidence of the atomic connectivity and stereochemistry. Finally, mass spectrometry confirms the molecular weight and provides vital structural information through predictable fragmentation patterns. Together, these methods provide a robust analytical framework for the quality control, stability testing, and regulatory compliance of **Hydroxyzine Hydrochloride** in the pharmaceutical industry.

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